(2Z)-3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)-2H-chromen-2-imine
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Description
The compound “3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine” is a type of 2H-chromene . 2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have also been extensively used in materials science and organic synthesis .
Synthesis Analysis
The synthesis of 2H-chromenes, such as the compound , generally involves two major synthetic strategies . These include benzopyran ring formation involving cyclization reactions and the late-stage functionalizationScientific Research Applications
Photodynamic Therapy Applications
A study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy. This suggests their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to these features (Pişkin, Canpolat, & Öztürk, 2020).
Mass Spectrometry and Cyclization Reactions
Research on protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides has unveiled gas-phase dissociation pathways involving sulfonyl cation transfer, leading to cyclization reactions. This process is facilitated by electron-donating groups, highlighting a novel method for studying substituted sulfonamides and their reactivity, potentially useful in mass spectrometry analysis and synthetic chemistry (Wang, Dong, Yu, Guo, & Jiang, 2016).
Synthesis of Novel Compounds
A publication details the synthesis of novel crown ethers based on 3-phenyl chromenone, demonstrating the versatility of chromenone derivatives in creating complex structures with potential applications in chemical sensing and molecular recognition (Bulut & Erk, 2001). Another study focuses on the reactions of 2-formyl-3-methoxypropionitrile derivatives, leading to a variety of products including indan-, triphenylpropane-, and indene-derivatives, showcasing the reactivity of these compounds for creating a range of chemically interesting and potentially useful molecules (Tanaka, Abe, & Tokuyama, 1978).
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-methoxy-N-(2-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-8-6-7-11-20(16)24-23-22(29(25,26)19-9-4-3-5-10-19)14-17-12-13-18(27-2)15-21(17)28-23/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAANRGPUXRGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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